molecular formula C15H16N4O3S2 B1224817 1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone

1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone

Cat. No. B1224817
M. Wt: 364.4 g/mol
InChI Key: VDABWSVDGLDYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Biological Activities and Pharmacological Potential

1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone, as a derivative of 1,3,4-thiadiazole, exhibits significant biological and pharmacological potential. Compounds in this category have been studied for their diverse applications, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. Specifically, they have shown efficacy in treating pathological conditions like inflammation, pain, and hypertension (Ameen & Qasir, 2017).

Antimicrobial and Antitubercular Properties

Research indicates that derivatives of 1,3,4-thiadiazole have potential as antimicrobial agents. They have demonstrated activity against various bacteria and fungi, offering a pathway for the development of new antimicrobial drugs. Furthermore, some compounds in this category have exhibited potent antitubercular activity, providing a promising avenue for tuberculosis treatment research (Ameen & Qasir, 2017); (Raval et al., 2014).

Anticancer Activities

The 1,3,4-thiadiazole derivatives show potential in anticancer research. Certain compounds have been identified with high efficacy in inhibiting cancer cell growth, highlighting their potential use in chemotherapy and as adjuncts to existing cancer treatments. This opens up new prospects for targeted cancer therapy (Gür et al., 2020).

Photodynamic Therapy for Cancer Treatment

A particular focus has been on the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. Derivatives of 1,3,4-thiadiazole have shown promising results in this area, offering a potential pathway for the development of more effective cancer treatments (Pişkin et al., 2020).

Applications in Organic Photovoltaics

Additionally, certain compounds in this category have been applied in the field of organic photovoltaics. Their unique electronic properties make them suitable for use in solar cell technologies, suggesting potential for development in renewable energy sources (Higashihara et al., 2012).

properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]pyrrolidin-2-one

InChI

InChI=1S/C15H16N4O3S2/c1-22-11-6-3-2-5-10(11)16-14-17-18-15(24-14)23-9-13(21)19-8-4-7-12(19)20/h2-3,5-6H,4,7-9H2,1H3,(H,16,17)

InChI Key

VDABWSVDGLDYMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)N3CCCC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone
Reactant of Route 2
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1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone
Reactant of Route 3
1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone
Reactant of Route 4
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1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone
Reactant of Route 5
1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone
Reactant of Route 6
1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone

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